molecular formula C9H10INO2 B8059760 Methyl 3-amino-5-iodo-2-methylbenzoate

Methyl 3-amino-5-iodo-2-methylbenzoate

Cat. No.: B8059760
M. Wt: 291.09 g/mol
InChI Key: ZCZGFTRZOOIYFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid and features an amino group at the 3-position, an iodine atom at the 5-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodo-2-methylbenzoate typically involves multi-step reactions. One common method starts with the iodination of methyl 3-amino-2-methylbenzoate using N-iodosuccinimide (NIS) in acetonitrile (ACN) at room temperature. The reaction mixture is stirred for an hour, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodo-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 3-amino-2-methylbenzoate
  • Methyl 2-amino-5-iodo-3-methylbenzoate

Uniqueness

Methyl 3-amino-5-iodo-2-methylbenzoate is unique due to the presence of both an amino group and an iodine atom on the benzoate ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 3-amino-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGFTRZOOIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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